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Compound of Interest

Compound Name:
2-(3-aminophenoxy)-N-

ethylacetamide

CAS No.: 926221-29-6

Cat. No.: B3306126

Get Quote

Executive Summary & Strategic Rationale
This application note details a robust, scalable experimental protocol for the synthesis of 2-(3-
aminophenoxy)-N-ethylacetamide. While direct alkylation of 3-aminophenol is theoretically

possible, it frequently results in chemoselectivity issues (O- vs. N-alkylation) and difficult

purification profiles.

To ensure Scientific Integrity and high purity suitable for drug development assays (e.g.,

sodium channel inhibition, linker chemistry), this guide utilizes a Nitro-Precursor Route. This

strategy masks the nucleophilic aniline moiety as a nitro group during the alkylation step,

guaranteeing exclusive O-alkylation and eliminating the formation of N-alkylated impurities.

Retrosynthetic Analysis
The synthesis is deconstructed into two chemically distinct phases:

Chemoselective O-Alkylation: Reaction of 3-nitrophenol with 2-chloro-N-ethylacetamide to

form the ether linkage.
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Functional Group Interconversion: Catalytic hydrogenation of the nitro group to the target

amine.

Target:
2-(3-aminophenoxy)-N-ethylacetamide

Intermediate:
2-(3-nitrophenoxy)-N-ethylacetamide

Nitro Reduction
(H2, Pd/C)

Starting Material 1:
3-Nitrophenol

Williamson Ether
Synthesis

Starting Material 2:
2-chloro-N-ethylacetamide

Click to download full resolution via product page

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity via a nitro-intermediate.

Experimental Protocol
Phase 1: Synthesis of 2-(3-nitrophenoxy)-N-
ethylacetamide
Objective: Create the ether backbone while avoiding side reactions. Principle: Williamson Ether

Synthesis using a weak base to deprotonate the phenol without hydrolyzing the amide.

Materials & Reagents
Reagent MW ( g/mol )

Equiv.[1][2][3]
[4][5][6][7]

Mass/Vol Role

3-Nitrophenol 139.11 1.0 13.9 g Nucleophile

2-Chloro-N-

ethylacetamide
121.57 1.1 13.4 g Electrophile

Potassium

Carbonate

(K₂CO₃)

138.21 1.5 20.7 g Base

Potassium Iodide

(KI)
166.00 0.1 1.66 g

Catalyst

(Finkelstein)

Acetonitrile

(MeCN)
- - 150 mL Solvent
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Step-by-Step Methodology
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux

condenser. Connect to a nitrogen line.[8]

Solubilization: Charge the flask with 3-Nitrophenol (13.9 g) and Acetonitrile (150 mL). Stir

until fully dissolved.

Deprotonation: Add K₂CO₃ (20.7 g) in a single portion. The suspension may turn

yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

Expert Insight: Using K₂CO₃ instead of NaOH prevents hydrolysis of the amide bond in the

electrophile.

Addition: Add 2-chloro-N-ethylacetamide (13.4 g) and KI (1.66 g).

Mechanism:[1][4][5][8][9] KI facilitates the in situ conversion of the alkyl chloride to the

more reactive alkyl iodide.

Reaction: Heat the mixture to reflux (approx. 82°C) for 6–8 hours.

Monitoring: Check reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexanes). The

starting phenol (Rf ~0.4) should disappear, replaced by the less polar product (Rf ~0.6).

Workup:

Cool the mixture to RT.

Filter off the inorganic salts (KCl, K₂CO₃) and rinse the cake with fresh MeCN.

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

Purification: Recrystallize from Ethanol/Water (9:1) or triturate with cold diethyl ether to

yield 2-(3-nitrophenoxy)-N-ethylacetamide as a pale yellow solid.

Phase 2: Reduction to 2-(3-aminophenoxy)-N-
ethylacetamide
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Objective: Selectively reduce the nitro group to an amine without cleaving the ether or amide

bonds. Method: Catalytic Hydrogenation (Heterogeneous).

Materials & Reagents
Reagent

Equiv.[2][4][5][9]
[10][11][12]

Amount Role

Nitro Intermediate

(from Phase 1)
1.0 10.0 g Substrate

10% Palladium on

Carbon (Pd/C)
10 wt% 1.0 g Catalyst

Hydrogen Gas (H₂) Excess Balloon/1 atm Reductant

Methanol (MeOH) - 100 mL Solvent

Step-by-Step Methodology
Safety Check: Ensure all ignition sources are removed. Purge the workspace with nitrogen.

Loading: In a 250 mL RBF, dissolve the Nitro Intermediate (10.0 g) in Methanol (100 mL).

Catalyst Addition: Carefully add 10% Pd/C (1.0 g).

Caution: Pd/C can be pyrophoric when dry. Add it to the wet solution or wet it with a small

amount of water first.

Hydrogenation:

Seal the flask with a septum.

Purge the headspace with Nitrogen (3x) then Hydrogen (3x) using a balloon setup.

Stir vigorously at RT under H₂ atmosphere (balloon pressure) for 4–6 hours.

Monitoring: Monitor via TLC. The yellow nitro spot will disappear, and a fluorescent blue spot

(amine) will appear at a lower Rf (due to amine polarity).

Workup:
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Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Do not let the

filter cake dry out completely to prevent fire hazards.

Wash the Celite pad with Methanol.

Concentrate the filtrate to dryness.

Final Purification: The product is typically pure enough for use (>95%). If necessary,

recrystallize from Isopropanol or purify via flash chromatography (DCM:MeOH 95:5).

Analytical Validation (Self-Validating System)
To confirm the identity and purity of 2-(3-aminophenoxy)-N-ethylacetamide, compare your

results against these expected parameters.

Technique Expected Signal Structural Assignment

MS (ESI+) m/z 195.1 [M+H]⁺ Molecular Ion (MW 194.1)

¹H NMR (DMSO-d₆) δ 1.05 (t, 3H) Ethyl CH₃

δ 3.15 (m, 2H) Ethyl CH₂

δ 4.30 (s, 2H) O-CH₂-CO

δ 5.10 (br s, 2H) Ar-NH₂ (Exchangeable)

δ 6.0 - 7.0 (m, 4H)
Aromatic Protons (3-sub

pattern)

δ 8.05 (br t, 1H) Amide NH

Appearance Off-white to beige solid
Oxidation of amines can

darken color over time.

Workflow Diagram
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Start: 3-Nitrophenol

Phase 1: Alkylation
(K2CO3, MeCN, Reflux)

+ 2-chloro-N-ethylacetamide

QC Check: TLC
(Disappearance of Phenol)

Intermediate:
Nitro-Ether Solid

Pass

Phase 2: Reduction
(H2, Pd/C, MeOH)

Filtration (Celite)
Remove Catalyst

Final Product:
2-(3-aminophenoxy)-N-ethylacetamide

Evaporation

Click to download full resolution via product page

Figure 2: Operational workflow from starting material to final isolated product.

Safety & Handling
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Alkylating Agents: 2-chloro-N-ethylacetamide is a potential alkylating agent. Handle with

gloves and in a fume hood to avoid contact with skin or DNA.

Nitro Compounds: 3-Nitrophenol is toxic and can cause methemoglobinemia.

Hydrogenation: H₂ gas is highly flammable. Pd/C is pyrophoric. Ensure proper grounding

and inert gas purging.

References
VulcanChem.2-(3-aminophenoxy)-N-ethylacetamide - Structure and Properties. Retrieved

from 13

PubChem.2-(3-aminophenoxy)-N-ethylacetamide Compound Summary. Retrieved from 3

BenchChem.Technical Guide to the Synthesis of N-Ethylacetamide. (Context for amide

precursor synthesis). Retrieved from 9

Organic Chemistry Portal.Reduction of Nitro Compounds to Amines. Retrieved from 14

JournalNX.Synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide and antimicrobial activity.

[15] (Reference for reactivity of aminophenols). Retrieved from 16[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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